molecular formula C12H13ClN2OS B2851159 3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 735321-30-9

3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2851159
CAS No.: 735321-30-9
M. Wt: 268.76
InChI Key: QCSCKCPEFKXSCN-UHFFFAOYSA-N
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Description

3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C12H13ClN2OS and a molecular weight of 268.77 g/mol . It is a member of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-aminobenzamide with a suitable alkyl halide, followed by cyclization and chlorination steps . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-butyl-7-chloro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-2-3-6-15-11(16)9-5-4-8(13)7-10(9)14-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSCKCPEFKXSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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